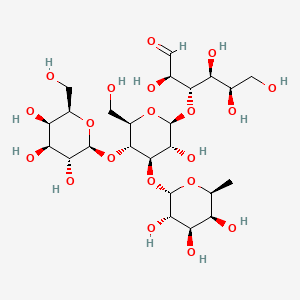

Lewis X tetrasaccharide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H42O20 |

|---|---|

Molecular Weight |

650.6 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C24H42O20/c1-6-11(31)14(34)16(36)22(39-6)44-21-18(38)24(42-19(8(30)3-26)12(32)7(29)2-25)41-10(5-28)20(21)43-23-17(37)15(35)13(33)9(4-27)40-23/h3,6-25,27-38H,2,4-5H2,1H3/t6-,7+,8-,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |

InChI Key |

NBEYINQKIPNUEV-ZNZJNBIJSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Lewis X Tetrasaccharide in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical biological functions of the Lewis X (LeX) and sialyl Lewis X (sLeX) tetrasaccharides in cell adhesion. A comprehensive overview of their interactions, the signaling pathways they trigger, and the experimental methodologies used to study these processes is provided.

Core Concepts in Lewis X-Mediated Cell Adhesion

The sialyl Lewis X (sLeX) tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) is a terminal carbohydrate structure found on glycoproteins and glycolipids on the surface of various cells, most notably leukocytes.[1][2] It functions as a crucial ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), which are expressed on endothelial cells, platelets, and other leukocytes.[3][4] This interaction is fundamental to a wide range of physiological and pathological processes, including:

-

Leukocyte Homing and Inflammatory Responses: The initial tethering and subsequent rolling of leukocytes on the endothelial lining of blood vessels at sites of inflammation is a classic example of sLeX-selectin binding. This process is a prerequisite for the firm adhesion and extravasation of leukocytes into tissues.[5][6]

-

Cancer Metastasis: Many cancer cells exhibit high levels of sLeX on their surface. This aberrant glycosylation allows them to mimic leukocytes, facilitating their adhesion to the endothelium and promoting their dissemination to distant organs.[7]

The non-sialylated precursor, Lewis X (LeX), also plays a role in cell adhesion, though generally with lower affinity for selectins compared to its sialylated form.[3]

Quantitative Analysis of Lewis X-Selectin Interactions

The binding affinity and kinetics of the sLeX-selectin interaction have been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). This data is crucial for understanding the dynamics of cell adhesion and for the development of therapeutic inhibitors.

| Ligand | Receptor | Kd (μM) | kon (M-1s-1) | koff (s-1) | Experimental System | Reference |

| sLeX analogue (TBC1269) | P-selectin | ~111.4 | > 27,000 | > 3 | Surface Plasmon Resonance | [8] |

| Fluorescent sLeX[Glc] | E-selectin | 107 ± 26 | - | - | Fluorescence Polarization | [1] |

| Free sLeX[Glc] | E-selectin | 120 ± 31 | - | - | Fluorescence Polarization | [1] |

Table 1: Binding Affinities and Kinetic Constants for sLeX-Selectin Interactions. Kd: Dissociation constant; kon: Association rate constant; koff: Dissociation rate constant.

The inhibitory potential of sLeX and its derivatives is often assessed in cell adhesion assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Inhibitor | Assay | Target Interaction | IC50 | Reference |

| sLeX liposomes | Inhibition of HL-60 cell adhesion | HL-60 cells to E-selectin | ~1 µg/ml for maximal inhibition | [3] |

| LeX liposomes | Inhibition of HL-60 cell adhesion | HL-60 cells to E-selectin | ~5 µg/ml for 50% inhibition | [3] |

| Monovalent sLeX | Inhibition of neutrophil adhesion | Neutrophils to activated platelets | 2 µg/ml for 50% inhibition | [3] |

| Non-sialylated LeX | Inhibition of neutrophil adhesion | Neutrophils to activated platelets | 54 µg/ml for 50% inhibition | [3] |

| Di- and trivalent sLeX peptides | Inhibition of HepG2 cell adhesion | HepG2 cells to immobilized E-selectin | 3-fold and 10-fold enhancement over sLeX, respectively | [9] |

| sLeX liposomes | Inhibition of HepG2 cell adhesion | HepG2 cells to immobilized E-selectin | ~5 orders of magnitude better than sLeX | [9] |

Table 2: Inhibitory Concentrations (IC50) of sLeX and its Derivatives in Cell Adhesion Assays.

Signaling Pathways in Lewis X-Mediated Cell Adhesion

The engagement of selectins with their sLeX-containing ligands, particularly P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes, initiates intracellular signaling cascades that modulate cell adhesion and migration.

PSGL-1 Signaling

Binding of P-selectin or E-selectin to PSGL-1 on neutrophils triggers a signaling pathway that leads to the activation of the integrin LFA-1.[10][11] This activation is crucial for the transition from rolling to firm adhesion.

L-selectin Signaling

L-selectin, expressed on leukocytes, can also initiate signaling upon binding to its ligands, which often include sLeX-modified glycoproteins on other cells or the endothelium. This signaling is important for regulating leukocyte adhesion and migration.[5][12]

Experimental Protocols

Static Cell Adhesion Assay

This assay measures the adhesion of cells expressing Lewis X to a monolayer of endothelial cells or a protein-coated surface under static conditions.

Methodology:

-

Plate Coating:

-

Coat 96-well plates with an E-selectin-IgG chimera or culture endothelial cells (e.g., HUVECs) to confluence.

-

For protein coating, incubate with a solution of the adhesion molecule (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

For cell monolayers, activate with a cytokine such as TNF-α (10 ng/mL) for 4-6 hours to induce E-selectin expression.[6]

-

Wash the wells with PBS to remove unbound protein or media.

-

-

Cell Preparation:

-

Label the cells expressing Lewis X (e.g., HL-60 cells) with a fluorescent dye (e.g., Calcein-AM).

-

Resuspend the labeled cells in assay buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1 x 106 cells/mL.

-

-

Adhesion:

-

Add the cell suspension to the coated wells. If testing inhibitors, pre-incubate the cells with the inhibitor for 15-30 minutes.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Washing:

-

Gently wash the wells multiple times with assay buffer to remove non-adherent cells. The washing force and number of washes should be optimized and kept consistent.

-

-

Quantification:

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Alternatively, lyse the cells and measure the activity of an endogenous enzyme (e.g., hexosaminidase).

-

Flow Cytometry-Based Adhesion Assay

This method provides a quantitative measure of the binding of soluble selectins to cells expressing Lewis X.[13][14]

Methodology:

-

Cell Preparation:

-

Harvest cells and wash them in a suitable buffer (e.g., PBS with 1% BSA).

-

Adjust the cell concentration to 1-2 x 106 cells/mL.

-

-

Blocking (Optional):

-

To prevent non-specific binding, incubate cells with an Fc receptor blocking agent.

-

-

Incubation with Selectin-Ig Chimera:

-

Incubate the cells with a fluorescently labeled selectin-IgG Fc chimera (e.g., E-selectin-IgG) at a predetermined optimal concentration for 30-60 minutes at 4°C.

-

-

Washing:

-

Wash the cells twice with cold buffer to remove unbound selectin-IgG.

-

-

Secondary Staining (if necessary):

-

If the primary selectin-IgG is not directly labeled, incubate with a fluorescently labeled anti-IgG secondary antibody.

-

-

Data Acquisition:

-

Resuspend the cells in buffer and analyze them on a flow cytometer.

-

Collect data on a sufficient number of events (e.g., 10,000-20,000).

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter.

-

Quantify the mean fluorescence intensity (MFI) of the selectin-binding cells.

-

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.[15][16][17]

Methodology:

-

Sensor Chip Immobilization:

-

Immobilize one of the binding partners (the "ligand," e.g., a selectin) onto the surface of an SPR sensor chip. Common immobilization chemistries include amine coupling.

-

-

System Priming and Equilibration:

-

Prime the SPR system with running buffer (e.g., HBS-EP buffer) to obtain a stable baseline.

-

-

Analyte Injection:

-

Inject the other binding partner (the "analyte," e.g., a sLeX-containing glycoprotein or synthetic oligosaccharide) at various concentrations over the sensor surface.

-

-

Association and Dissociation:

-

Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The association phase occurs during analyte injection, and the dissociation phase begins when the injection is stopped and only running buffer flows over the surface.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the sensor surface for the next injection cycle.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd).

-

References

- 1. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils | MDPI [mdpi.com]

- 6. Sialyl Lewis X mimetics attenuate E-selectin-mediated adhesion of leukocytes to irradiated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. rupress.org [rupress.org]

- 11. PSGL-1 Immune Checkpoint Inhibition for CD4+ T Cell Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. pure.psu.edu [pure.psu.edu]

The Expression of Lewis X: A Technical Guide for Researchers

An In-depth Examination of the Glycan's Role in Cellular Identification, Adhesion, and Signaling

The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope defined by the trisaccharide structure Galβ1-4(Fucα1-3)GlcNAc. Its expression is dynamically regulated and varies significantly across different cell types and developmental stages. This technical guide provides a comprehensive overview of LeX expression, its detection methodologies, and its role in key biological processes, tailored for researchers, scientists, and drug development professionals.

Quantitative Expression of Lewis X on Various Cell Types

The expression of Lewis X is a critical determinant of cell phenotype and function. It is abundantly present on the surface of myeloid lineage cells and is a hallmark of certain stem and cancer cells. Below is a summary of its quantitative expression on different cell types.

| Cell Type | Subtype/Condition | Expression Level of Lewis X (CD15) | References |

| Leukocytes | |||

| Neutrophils | >90% of peripheral blood neutrophils are CD15 positive.[1][2] | ||

| Eosinophils | High expression.[3] | ||

| Monocytes | Variable expression, generally lower than neutrophils.[4][5][6] | ||

| Lymphocytes | Generally negative on resting T and B lymphocytes.[4][6] | ||

| Stem Cells | |||

| Murine Embryonic Stem Cells | Marker for undifferentiated state (as SSEA-1).[4] | ||

| Human Embryonic Stem Cells | Generally absent. | ||

| Neural Stem/Progenitor Cells | Expressed and used as a marker for isolation.[7] | ||

| Cancer Stem Cells (CSCs) | Considered a marker in various cancers, including medulloblastoma and glioblastoma.[7][8][9][10] | ||

| Cancer Cells | |||

| Colorectal Carcinoma | Expression is significantly higher in carcinoma (48%) compared to non-neoplastic colon tissue (6%).[8][11] | ||

| Hodgkin's Lymphoma | Characteristically expressed on Reed-Sternberg cells.[4] | ||

| Papillary Thyroid Carcinoma | Associated with shorter progression-free survival.[8][11] | ||

| Various Adenocarcinomas | High expression is often correlated with metastatic potential.[8][11] |

The Role of Lewis X in Cell Adhesion and Signaling

Lewis X and its sialylated form, Sialyl Lewis X (sLeX), are critical ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction is fundamental to the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response, a crucial step for their extravasation into tissues. In cancer, tumor cells can co-opt this mechanism to facilitate their adhesion to the endothelium, promoting metastasis.[6][12][13][14]

The binding of LeX/sLeX to selectins on endothelial cells initiates a signaling cascade within the leukocyte, leading to the activation of integrins, which mediate firm adhesion and subsequent transmigration across the endothelial barrier.

Experimental Protocols for Lewis X Detection

Accurate detection and quantification of Lewis X expression are crucial for research and clinical applications. The following are detailed protocols for the most common techniques.

Flow Cytometry

Flow cytometry is a powerful technique for quantifying the percentage of Lewis X-positive cells and the intensity of its expression on a single-cell level.

Workflow for Lewis X Detection by Flow Cytometry

Detailed Protocol:

-

Cell Preparation: Start with a single-cell suspension of your target cells (e.g., peripheral blood mononuclear cells, cultured cells) at a concentration of 1 x 10^6 cells/100 µL in flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).[15]

-

Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent (e.g., human IgG) for 15 minutes at room temperature.

-

Primary Antibody Staining: Add a fluorochrome-conjugated anti-human CD15 antibody (e.g., Clone HI98-PE/Cyanine5, MMA-APC) at the manufacturer's recommended concentration.[4][16] Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

-

Secondary Antibody Staining (if required): If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer and add an appropriate fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Repeat the washing step as described in step 4.

-

Data Acquisition: Resuspend the cells in 300-500 µL of staining buffer and acquire the data on a flow cytometer. Be sure to include an isotype control to set the gate for positive staining.

Immunohistochemistry (IHC)

IHC allows for the visualization of Lewis X expression within the context of tissue architecture.

Detailed Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval: For FFPE tissues, heat-induced epitope retrieval is recommended.

-

Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, pH 6.0).[17]

-

Heat in a pressure cooker or microwave to 95-100°C for 10-20 minutes.[17][18]

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[17]

-

Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[19]

-

Primary Antibody Incubation: Incubate with a primary anti-CD15 antibody (e.g., Clone MMA, BY87) diluted in blocking buffer overnight at 4°C in a humidified chamber.[3]

-

Detection:

-

Chromogen Development: Add DAB substrate and incubate until the desired brown color develops.[17][19]

-

Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.[17][19]

-

Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.[17][18]

Western Blotting

Western blotting can be used to detect Lewis X-carrying glycoproteins in cell lysates.

Detailed Protocol:

-

Sample Preparation:

-

SDS-PAGE:

-

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[20]

-

Separate the proteins on an SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[23]

-

Primary Antibody Incubation: Incubate the membrane with an anti-CD15s antibody (e.g., Clone CSLEX1) diluted in blocking buffer overnight at 4°C.[23]

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[22]

-

This guide provides a foundational understanding of Lewis X expression and its analysis. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. The dynamic nature of Lewis X expression makes it a fascinating and important area of study with implications for immunology, developmental biology, and oncology.

References

- 1. A Method for Identification and Analysis of Non-Overlapping Myeloid Immunophenotypes in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. biocare.net [biocare.net]

- 4. CD15 Monoclonal Antibody (MMA), APC (17-0158-42) [thermofisher.com]

- 5. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 7. Identification of CD15 as a Marker for Tumor-Propagating Cells in a Mouse Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prognostic and Therapeutic Role of CD15 and CD15s in Cancer [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low-Density Neutrophils in Healthy Individuals Display a Mature Primed Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. innov-research.com [innov-research.com]

- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 18. bosterbio.com [bosterbio.com]

- 19. ptglab.com [ptglab.com]

- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 21. Western Blot Sample Preparation Protocol [novusbio.com]

- 22. origene.com [origene.com]

- 23. biocompare.com [biocompare.com]

A Technical Guide to the Glycosidic Linkage Analysis of Lewis X Tetrasaccharide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the core analytical methodologies used for the glycosidic linkage analysis of the Lewis X (LeX) tetrasaccharide. The Lewis X antigen, a crucial carbohydrate structure involved in cell-cell recognition, inflammation, and cancer metastasis, presents a significant analytical challenge due to its complex, branched nature.[1] Accurate structural elucidation, particularly the determination of its glycosidic linkages, is paramount for understanding its biological function and for the development of targeted therapeutics. This guide details the principles, experimental protocols, and data interpretation for the primary analytical techniques: methylation analysis with Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Structure of Lewis X Tetrasaccharide

The this compound is composed of four monosaccharide units: D-galactose (Gal), N-acetylglucosamine (GlcNAc), L-fucose (Fuc), and a terminal D-galactose (Gal). Its specific structure is defined by three distinct glycosidic linkages that dictate its three-dimensional conformation and biological activity.[2][3]

The full structure is: Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal

The individual linkages are:

-

A β1-4 linkage between the outer Galactose and the N-acetylglucosamine.

-

An α1-3 linkage between the Fucose and the N-acetylglucosamine, creating a branch point.

-

A β1-3 linkage between the N-acetylglucosamine and the inner Galactose.

Core Analytical Methodologies

The determination of these specific linkages requires sophisticated analytical techniques capable of differentiating between various isomeric forms. The three principal methods employed are:

-

Methylation Analysis followed by GC-MS: A classic, derivatization-based method that identifies linkage positions by marking free hydroxyl groups.[4][5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A high-sensitivity method that determines linkages through controlled fragmentation of the intact, derivatized oligosaccharide.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides complete structural and conformational information through the analysis of nuclear spin interactions.[8][9][10]

Methodology 1: Methylation Analysis with GC-MS

Methylation analysis is a robust and definitive method for determining glycosidic linkage positions.[11] The fundamental principle involves methylating all free hydroxyl (-OH) groups on the carbohydrate. The subsequent acid hydrolysis cleaves the glycosidic bonds, exposing the previously linked positions as new hydroxyl groups. These partially methylated monosaccharides are then reduced and acetylated to form Partially Methylated Alditol Acetates (PMAAs), which are volatile and suitable for GC-MS analysis. The mass spectrum of each PMAA reveals the positions of the methyl and acetyl groups, thereby identifying the original linkage sites.[5][12]

The analysis of a pure this compound sample is expected to yield the following PMAA derivatives, confirming its known linkage structure.

| Monosaccharide Residue | Linkage Type | Resulting PMAA Derivative |

| Terminal Fucose (Fuc) | Terminal (1→) | 1,5-di-O-acetyl-2,3,4-tri-O-methyl-fucitol |

| Terminal Galactose (Gal) | Terminal (1→) | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol |

| N-Acetylglucosamine (GlcNAc) | 3,4-disubstituted (→3,4) | 1,3,4,5-tetra-O-acetyl-2-deoxy-2-(N-methylacetamido)-6-O-methyl-glucitol |

| Inner Galactose (Gal) | 3-substituted (→3) | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol |

This protocol is a standard procedure for generating PMAAs for GC-MS analysis.[5][12][13]

-

Permethylation (Modified Hakomori Method):

-

Dry down 100-200 µg of the Lewis X sample in a clean glass tube.[14]

-

Prepare a fresh sodium hydroxide (B78521)/dimethyl sulfoxide (B87167) (DMSO) slurry base.[13]

-

Add 100 µL of anhydrous DMSO to the dried sample and vortex to dissolve.

-

Add 300 µL of the resuspended base slurry, followed immediately by 100 µL of iodomethane (B122720) (methyl iodide).

-

Seal the tube and vortex vigorously for 10-15 minutes at room temperature.

-

Quench the reaction by carefully adding 2 mL of 5% acetic acid on ice.

-

Perform a liquid-liquid extraction by adding 2 mL of dichloromethane (B109758) (DCM), vortexing, and centrifuging to separate phases. Collect the lower organic phase.

-

Wash the organic phase with 2 mL of water, vortex, centrifuge, and discard the upper aqueous phase. Repeat this wash step 3-4 times.

-

Dry the final organic phase under a stream of nitrogen.

-

-

Hydrolysis:

-

To the dried permethylated sample, add 200 µL of 2M trifluoroacetic acid (TFA).

-

Seal the tube and heat at 121°C for 2 hours to cleave all glycosidic bonds.

-

Cool the sample and dry under nitrogen.

-

-

Reduction:

-

Dissolve the hydrolyzed sample in 100 µL of 1M ammonium (B1175870) hydroxide containing 10 mg/mL sodium borodeuteride (NaBD₄).

-

Incubate at room temperature for 2 hours to reduce the monosaccharides to their corresponding alditols.

-

Terminate the reaction by adding 2-3 drops of glacial acetic acid.

-

Dry the sample under nitrogen. Add 200 µL of methanol (B129727) and dry again; repeat this step 3-5 times to remove borates.

-

-

Acetylation:

-

Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine (B92270) to the dried sample.

-

Seal and incubate at 100°C for 10 minutes.

-

Cool the sample and add 1 mL of DCM and 4 mL of water.

-

Wash the chloroform (B151607) phase with water as described in the permethylation step.

-

Dry the final organic phase containing the PMAAs and reconstitute in a suitable solvent (e.g., hexane) for GC-MS injection.

-

Methodology 2: Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a more direct and often higher-throughput approach for linkage analysis, particularly for complex mixtures.[15] Permethylation is a critical first step, as it stabilizes the otherwise labile sialic acid residues (if present) and significantly enhances ionization efficiency in positive-ion mode ESI-MS.[6][16] The permethylated oligosaccharide is then separated by liquid chromatography and subjected to tandem mass spectrometry. Collision-induced dissociation (CID) of the parent ion generates a series of fragment ions, including those from glycosidic bond cleavages (B, C, Y, Z ions) and cross-ring cleavages (A, X ions). The pattern of these fragments provides direct evidence for monosaccharide sequence and linkage positions.[15][17]

Analysis of permethylated Lewis X would focus on specific fragment ions that confirm the linkages. For example, a cross-ring cleavage fragment of the GlcNAc residue that retains the fucose would confirm the Fuc(α1-3)GlcNAc linkage. The masses of B, Y, and internal fragment ions would be used to piece together the sequence and branching pattern.

| Linkage to Confirm | Expected Fragmentation Evidence |

| Gal(β1-4)GlcNAc | Y- and B-ion series consistent with a terminal Galactose. |

| Fuc(α1-3)GlcNAc | Cross-ring cleavage of the GlcNAc ring, or internal fragment ions containing both Fuc and GlcNAc. |

| GlcNAc(β1-3)Gal | Y- and B-ion series placing the Fuc-GlcNAc moiety on the terminal Galactose. |

-

Sample Preparation (Permethylation):

-

Permethylate the Lewis X sample as described in the GC-MS protocol or using a solid-phase permethylation method for higher recovery of small sample amounts.[16]

-

After quenching, perform a cleanup step using a C18 Sep-Pak cartridge to remove salts and excess reagents.[13]

-

Elute the permethylated glycan with an appropriate organic solvent (e.g., n-propanol or acetonitrile) and dry under nitrogen.[13]

-

-

LC-MS/MS Parameters:

-

Reconstitution: Dissolve the sample in a solvent compatible with the LC mobile phase (e.g., 50% methanol or acetonitrile).

-

Chromatography: Use a column suitable for permethylated glycan separation, such as a Porous Graphitic Carbon (PGC) or a C18 reversed-phase column.[18]

-

Mobile Phases: Typically, a gradient of water (A) and acetonitrile (B52724) (B), both with a modifier like 0.1% formic acid, is used.

-

Mass Spectrometry: Operate the mass spectrometer in positive-ion mode.

-

MS1 Scan: Acquire full scan data to identify the precursor ion (the [M+Na]⁺ or [M+Li]⁺ adduct of permethylated Lewis X).

-

MS2 Scan (Tandem MS): Perform collision-induced dissociation (CID) on the selected precursor ion to generate a fragmentation spectrum for structural interpretation.

-

Methodology 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful non-destructive technique for the complete structural elucidation of carbohydrates.[9][10] It can determine not only the linkage positions but also the anomeric configuration (α or β) of each linkage, the sequence of monosaccharides, and the three-dimensional conformation of the molecule in solution.[19] Analysis relies on a suite of 2D NMR experiments that reveal through-bond and through-space correlations between atomic nuclei (¹H and ¹³C).

The definitive proof of glycosidic linkages comes from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons separated by 2-3 bonds.

| Linkage | Key HMBC Correlation | Anomeric Configuration (from ¹JCH and NOE) |

| Gal(β1-4)GlcNAc | From anomeric H1 of Gal to C4 of GlcNAc | β (large ³JHH coupling for H1, NOE between Gal H1 and GlcNAc H4) |

| Fuc(α1-3)GlcNAc | From anomeric H1 of Fuc to C3 of GlcNAc | α (small ³JHH coupling for H1, NOE between Fuc H1 and GlcNAc H3) |

| GlcNAc(β1-3)Gal | From anomeric H1 of GlcNAc to C3 of inner Gal | β (large ³JHH coupling for H1, NOE between GlcNAc H1 and inner Gal H3) |

-

Sample Preparation:

-

A minimum of 1 mg of purified Lewis X is typically required for good signal-to-noise.

-

Lyophilize the sample multiple times from deuterium (B1214612) oxide (D₂O) to exchange labile protons (-OH, -NH) for deuterium.

-

Dissolve the final sample in high-purity D₂O (e.g., 99.96%) for analysis.

-

-

NMR Experiments:

-

Acquire all spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal signal dispersion.[9]

-

1D ¹H Spectrum: Provides an overview of the sample's purity and complexity. Anomeric protons typically resonate between 4.4 and 5.5 ppm.[10]

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring, allowing for the assignment of individual spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for linkage analysis. It reveals correlations between protons and carbons across the glycosidic bond (e.g., from the anomeric proton H1 of one residue to the linked carbon Cx of the next).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Shows through-space correlations between protons that are close to each other (< 5 Å), which confirms linkage sequence and provides conformational information.

-

Biological Context: Lewis X in Cell Adhesion

The precise structure of Lewis X, as determined by the methods above, is critical for its function as a ligand for selectin proteins on the surface of other cells, such as endothelial cells. This interaction is a key step in the inflammatory response, mediating the initial tethering and rolling of leukocytes along blood vessel walls.[1]

Conclusion

The glycosidic linkage analysis of this compound is a complex task that can be accomplished with high confidence through the complementary use of modern analytical techniques. Methylation analysis followed by GC-MS provides unambiguous identification of linkage positions through chemical derivatization. LC-MS/MS offers a high-sensitivity, high-throughput method for sequence and linkage determination from small sample amounts. Finally, NMR spectroscopy stands as the gold standard for non-destructive, complete structural elucidation, providing data on linkage position, anomeric configuration, and molecular conformation. For professionals in research and drug development, a comprehensive understanding of these methodologies is essential for validating the structure of synthetic standards, characterizing biological samples, and designing novel carbohydrate-based therapeutics that target Lewis X-mediated interactions.

References

- 1. Sialyl Lewis x - Molecule of the Month - November 1996 [chm.bris.ac.uk]

- 2. This compound | 23425-36-7 | OL09569 | Biosynth [biosynth.com]

- 3. Production of Lewis x tetrasaccharides by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Permethylation linkage analysis techniques for residual carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]

- 13. ms-dango.org [ms-dango.org]

- 14. ast.uga.edu [ast.uga.edu]

- 15. LC-MS/MS analysis of permethylated free oligosaccharides and N-glycans derived from human, bovine, and goat milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

The Elusive Lewis X Tetrasaccharide: A Technical Guide to its Natural Sources and Isolation

FOR IMMEDIATE RELEASE

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources and isolation of the Lewis X (LeX) tetrasaccharide, a carbohydrate structure of significant interest in oncology and immunology. This document details the natural occurrence of LeX-containing glycans, presents quantitative data on their abundance, and offers detailed protocols for their isolation and purification.

Introduction to the Lewis X Antigen

The Lewis X (LeX) antigen, also known as cluster of differentiation 15 (CD15) or stage-specific embryonic antigen-1 (SSEA-1), is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc. It plays a crucial role in various biological processes, including cell-cell recognition, inflammation, and cancer metastasis. While the core LeX structure is a trisaccharide, it is frequently found as a terminal motif on larger, more complex glycans, including tetrasaccharides. This guide focuses on a prominent neutral LeX-containing tetrasaccharide, Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal .

Natural Sources of Lewis X Tetrasaccharide

The this compound is not typically found as a free entity in high concentrations. Instead, it exists as a terminal structure on glycoproteins and glycolipids on the surface of various cells and in biological fluids. The primary natural sources for isolating LeX-containing oligosaccharides are human milk and cancer cells, where its expression is often significantly upregulated.

Human Milk Oligosaccharides (HMOs)

Human milk is a rich source of a diverse array of free oligosaccharides, with concentrations of total oligosaccharides ranging from 5 to 20 g/L.[1][2][3][4] These complex glycans play a vital role in the development of the infant gut microbiome and immune system. The expression of fucosylated oligosaccharides, including those containing the LeX motif, is dependent on the mother's secretor and Lewis blood group status, which is determined by the activity of specific fucosyltransferases (FUT2 and FUT3).[5]

Cancer Cells

Aberrant glycosylation is a hallmark of cancer, and the overexpression of the LeX antigen is a well-documented phenomenon in various malignancies.[6][7] Increased expression of LeX and its sialylated counterpart, sialyl Lewis X (sLeX), on the surface of cancer cells is associated with tumor progression, metastasis, and poor prognosis in several cancers, including:

-

Colorectal cancer

-

Pancreatic cancer

-

Lung cancer

-

Breast cancer[8]

The LeX structures on cancer cells are typically part of the N-glycans or O-glycans of cell surface proteins such as mucins.

Quantitative Abundance of Lewis X-Containing Oligosaccharides

Quantifying the exact concentration of the specific tetrasaccharide Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal is challenging due to the immense complexity and isomeric diversity of natural glycan mixtures. However, studies have quantified the total amount of neutral oligosaccharides and the abundance of fucosylated structures in human milk.

| Source | Analyte | Concentration/Abundance | Method of Analysis | Reference |

| Human Milk (Mature) | Total Neutral Oligosaccharides | ~5-15 g/L | Gel Permeation Chromatography, LC-MS | [5][9] |

| Human Milk (Colostrum) | Total Neutral Oligosaccharides | Up to 20 g/L | Gel Permeation Chromatography, LC-MS | [5] |

| Human Milk (from Secretor Mothers) | Fucosylated Oligosaccharides | Significantly higher than in non-secretor milk | UPLC-MRM | [1][3] |

| ER-positive Breast Cancer Tumors | High sLeX expression | Associated with bone metastasis | Immunohistochemistry | [8] |

| Various Cancers | sLeX overexpression | Correlated with poor overall survival (HR: 3.11) | Meta-analysis of immunohistochemistry studies | [6] |

Isolation and Purification of this compound from Natural Sources

The isolation of a specific neutral oligosaccharide like the LeX tetrasaccharide from a complex biological mixture is a multi-step process requiring a combination of chromatographic techniques. Below are detailed protocols for the isolation of neutral oligosaccharides from human milk, which can be adapted for other biological samples.

Experimental Protocol: Isolation of Neutral Oligosaccharides from Human Milk

This protocol provides a general framework for the large-scale preparation of neutral oligosaccharides.[5] Further purification by high-performance liquid chromatography (HPLC) is necessary to isolate the specific LeX tetrasaccharide.

4.1.1. Materials and Reagents

-

Human milk

-

Methanol

-

Chloroform

-

Sephadex G-25 resin

-

TOYOPEARL Super Q-650M resin

-

Pyridinium (B92312) acetate (B1210297) buffer (pH 5.0)

-

Phenol (5% aqueous solution)

-

Sulfuric acid (concentrated)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Acetic acid

-

Sep-Pak C18 cartridges

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

4.1.2. Equipment

-

Refrigerated centrifuge

-

Glass chromatography columns

-

Fraction collector

-

Spectrophotometer

-

Vacuum centrifuge

-

HPLC system with a graphitized carbon or amino-propyl column

4.1.3. Procedure

-

Defatting and Deproteinization:

-

Centrifuge fresh or thawed human milk at 5,000 x g for 15 minutes at 4°C to separate the cream layer.

-

Carefully remove the top fat layer.

-

To the skimmed milk, add two volumes of cold ethanol (B145695) and incubate at 4°C overnight to precipitate proteins.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant containing oligosaccharides and lactose (B1674315).

-

-

Gel Filtration for Desalting and Lactose Removal:

-

Equilibrate a Sephadex G-25 column (e.g., 5 cm ID x 70 cm) with deionized water.

-

Apply the supernatant from the previous step to the column.

-

Elute with deionized water under hydrostatic pressure, collecting fractions.

-

Monitor the fractions for carbohydrate content using the phenol-sulfuric acid method.

-

Pool the fractions containing oligosaccharides that elute before the large lactose peak.

-

-

Separation of Neutral and Acidic Oligosaccharides:

-

Equilibrate a TOYOPEARL Super Q-650M (anion exchange) column (e.g., 1.6 cm ID x 10 cm) with deionized water.

-

Apply the pooled oligosaccharide fraction to the column.

-

Elute with deionized water to collect the pass-through fraction, which contains the neutral oligosaccharides.

-

(Optional) Elute the bound acidic oligosaccharides with a stepwise gradient of pyridinium acetate buffer.

-

-

Further Purification by HPLC:

-

The neutral oligosaccharide fraction is a complex mixture. For the isolation of the specific LeX tetrasaccharide, further purification using HPLC is required.

-

A common method is chromatography on a porous graphitized carbon (PGC) column.

-

Use a gradient of acetonitrile in water with a small amount of trifluoroacetic acid (e.g., 0.05%) for elution.

-

Collect fractions and analyze for the presence of the target LeX tetrasaccharide using mass spectrometry.

-

Visual Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of the Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal tetrasaccharide is a stepwise process involving the sequential addition of monosaccharides by specific glycosyltransferases. The pathway starts with a precursor disaccharide and involves galactosylation, N-acetylglucosaminylation, and fucosylation steps.

Caption: Biosynthesis of a Lewis X-containing tetrasaccharide.

Conclusion

The this compound, as a terminal glycan epitope, holds significant potential as a biomarker and therapeutic target. While its isolation from natural sources is a complex undertaking, established protocols for the purification of neutral oligosaccharides from human milk provide a solid foundation for obtaining this valuable compound. Further research into the specific quantification of this tetrasaccharide in various disease states will be crucial for advancing its clinical applications. This guide provides a foundational understanding for researchers to embark on the isolation and study of this important glycan.

References

- 1. mdpi.com [mdpi.com]

- 2. Human Milk Oligosaccharides and Lewis Blood Group: Individual High-Throughput Sample Profiling to Enhance Conclusions From Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systematic review of the concentrations of oligosaccharides in human milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 8. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of neutral oligosaccharide fractions from human milk by gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemoenzymatic Synthesis of a Lewis X Tetrasaccharide Analogue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemoenzymatic synthesis of a Lewis X (LeX) tetrasaccharide analogue, Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal-OR, where 'R' represents a linker suitable for conjugation. This approach combines the precision of enzymatic synthesis with the flexibility of chemical methods to generate a complex carbohydrate structure crucial for studying various biological processes, including cell adhesion, immune responses, and cancer metastasis.[1]

The described methodology leverages a chemically synthesized, linker-containing disaccharide as a scaffold, followed by sequential enzymatic glycosylation steps to introduce the terminal galactose and fucose residues, characteristic of the Lewis X epitope.

Data Summary

The following table summarizes the key quantitative data for each step of the chemoenzymatic synthesis of the Lewis X tetrasaccharide analogue.

| Step | Reaction | Key Enzyme/Reagent | Substrate Concentration | Product | Yield (%) | Purity (%) |

| 1 | Chemical Synthesis | N/A | N/A | GlcNAcβ1-3Gal-OR | N/A | >95 |

| 2 | Galactosylation | β-1,4-Galactosyltransferase (β4GalT) | 10 mM | Galβ1-4GlcNAcβ1-3Gal-OR | 94 | >98 |

| 3 | Fucosylation | α-1,3-Fucosyltransferase (FUT) | 5 mM | Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal-OR | 88 | >97 |

Experimental Protocols

Chemical Synthesis of the Disaccharide Acceptor (GlcNAcβ1-3Gal-OR)

The synthesis of the initial disaccharide acceptor with a suitable linker (e.g., an azidoethyl group for click chemistry) is a prerequisite for the subsequent enzymatic steps. This protocol assumes the availability of such a chemically synthesized precursor. The synthesis of this precursor is based on established chemical glycosylation methods, which are beyond the scope of this enzymatic protocol but are well-documented in the literature.

Enzymatic Synthesis of the Trisaccharide Intermediate (Galβ1-4GlcNAcβ1-3Gal-OR)

This step involves the addition of a galactose residue to the N-acetylglucosamine (GlcNAc) of the disaccharide acceptor, catalyzed by a β-1,4-galactosyltransferase.

Materials:

-

GlcNAcβ1-3Gal-OR (Acceptor)

-

Uridine diphosphate (B83284) galactose (UDP-Gal)

-

Recombinant β-1,4-Galactosyltransferase (β4GalT) (e.g., bovine β4GalT1)

-

HEPES buffer (50 mM, pH 7.4)

-

Manganese chloride (MnCl₂) (20 mM)

-

Alkaline phosphatase

-

C18 Solid-Phase Extraction (SPE) Cartridge

-

Acetonitrile (B52724) (ACN)

-

Deionized water

Protocol:

-

Prepare a reaction mixture in a total volume of 5 mL containing:

-

GlcNAcβ1-3Gal-OR (10 mM)

-

UDP-Gal (15 mM, 1.5 equivalents)

-

HEPES buffer (50 mM, pH 7.4)

-

MnCl₂ (20 mM)

-

-

Add recombinant β-1,4-galactosyltransferase to a final concentration of 0.5 U/mL.

-

Add alkaline phosphatase (10 U) to the reaction to degrade the UDP by-product, which can inhibit the glycosyltransferase.

-

Incubate the reaction mixture at 37°C with gentle shaking for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding an equal volume of cold ethanol (B145695) and incubate at -20°C for 30 minutes to precipitate the enzymes.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated proteins.

-

Collect the supernatant and concentrate it under reduced pressure.

-

Purify the resulting trisaccharide using a C18 SPE cartridge.

-

Condition the cartridge with 10 mL of acetonitrile followed by 10 mL of deionized water.

-

Load the concentrated reaction mixture onto the cartridge.

-

Wash with 10 mL of deionized water to remove salts and unreacted UDP-Gal.

-

Elute the product with a stepwise gradient of acetonitrile in water (e.g., 10%, 25%, 50% ACN).

-

-

Combine the fractions containing the product, confirm by TLC or HPLC, and lyophilize to obtain the pure trisaccharide.

Enzymatic Synthesis of the this compound Analogue (Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal-OR)

This final enzymatic step introduces the α-1,3-linked fucose to the GlcNAc residue of the trisaccharide intermediate, a reaction catalyzed by an α-1,3-fucosyltransferase.

Materials:

-

Galβ1-4GlcNAcβ1-3Gal-OR (Trisaccharide Acceptor)

-

Guanosine diphosphate fucose (GDP-Fuc)

-

Recombinant α-1,3-Fucosyltransferase (FUT) (e.g., from Helicobacter pylori)[2]

-

Tris-HCl buffer (100 mM, pH 7.5)[3]

-

Manganese chloride (MnCl₂) (20 mM)

-

Alkaline phosphatase

-

High-Performance Liquid Chromatography (HPLC) system with a reversed-phase C18 column

-

Acetonitrile (ACN)

-

Deionized water with 0.1% Trifluoroacetic acid (TFA)

Protocol:

-

Set up a 2 mL reaction mixture containing:

-

Galβ1-4GlcNAcβ1-3Gal-OR (5 mM)

-

GDP-Fuc (7.5 mM, 1.5 equivalents)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MnCl₂ (20 mM)

-

-

Add the recombinant α-1,3-fucosyltransferase to a final concentration of 0.8 U/mL.

-

Add alkaline phosphatase (5 U) to prevent product inhibition by GDP.

-

Incubate the reaction at 37°C for 36 hours.

-

Monitor the formation of the tetrasaccharide by HPLC.

-

Once the reaction is complete, terminate it by adding 2 mL of cold ethanol and centrifuging as described in the previous step.

-

Concentrate the supernatant and purify the final product by preparative reversed-phase HPLC.

-

Column: Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 214 nm.

-

-

Collect the fractions corresponding to the tetrasaccharide product, pool them, and lyophilize to yield the pure this compound analogue.

Visualizations

Chemoenzymatic Synthesis Workflow

The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of the this compound analogue.

Caption: Workflow for the Chemoenzymatic Synthesis of this compound.

Enzymatic Glycosylation Cascade

This diagram details the sequential enzymatic reactions for the assembly of the this compound from the chemically synthesized disaccharide acceptor.

Caption: Enzymatic cascade for this compound synthesis.

References

Solid-Phase Synthesis of Lewis X Tetrasaccharide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of Lewis X tetrasaccharide derivatives. The methodologies outlined herein are based on established chemical and enzymatic approaches, offering a guide for the efficient construction of these complex glycans.

Application Notes

The Lewis X (LeX) tetrasaccharide (Galβ1-4(Fucα1-3)GlcNAcβ1-R) and its sialylated form, Sialyl Lewis X (sLeX), are crucial carbohydrate structures involved in a myriad of biological recognition events.[1][2][3] Their role as ligands for selectin proteins mediates cell adhesion processes critical in inflammation, immune responses, and cancer metastasis.[2] Consequently, the synthesis of LeX derivatives is of significant interest for developing therapeutics that can modulate these pathological processes, as well as for creating tools to probe their biological functions.[4][5]

Solid-phase synthesis offers a streamlined alternative to traditional solution-phase methods for oligosaccharide construction, facilitating purification and allowing for the potential automation of the process.[6][7][8] By immobilizing the growing oligosaccharide chain on a solid support, excess reagents and by-products can be easily removed by filtration, thereby simplifying the purification of intermediates.[8]

Experimental Protocols

The following protocols describe a general methodology for the solid-phase synthesis of a this compound derivative. This process involves the sequential addition of monosaccharide building blocks to a solid support, followed by cleavage and deprotection to yield the final product.

Materials and General Methods

-

Solid Support: JandaJel™ or Sepharose resin with a suitable linker.[9][10]

-

Monosaccharide Building Blocks: Appropriately protected monosaccharide donors (e.g., thioglycosides, glycosyl phosphates, or trichloroacetimidates) for N-acetylglucosamine (GlcNAc), galactose (Gal), and fucose (Fuc). These should have orthogonal protecting groups to allow for selective deprotection at each step. A common temporary protecting group for the position to be glycosylated is the fluorenylmethyloxycarbonyl (Fmoc) group.[10]

-

Reagents:

-

Glycosylation activators (e.g., N-iodosuccinimide (NIS), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)).

-

Deprotection reagents (e.g., piperidine (B6355638) in DMF for Fmoc removal).

-

Capping reagents (e.g., acetic anhydride (B1165640) and pyridine) to block unreacted hydroxyl groups.

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA)-based).

-

Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol (B129727).

-

-

Instrumentation: Peptide synthesis vessel, shaker, high-performance liquid chromatography (HPLC) system, mass spectrometer (MS), and nuclear magnetic resonance (NMR) spectrometer.

Protocol 1: Solid-Phase Synthesis of a this compound

This protocol outlines the chemical synthesis approach.

1. Resin Preparation and First Monosaccharide Loading: a. Swell the resin in an appropriate solvent (e.g., DCM) in a reaction vessel. b. Dissolve the first protected monosaccharide building block (e.g., Fmoc-protected GlcNAc derivative) and a suitable coupling agent in DCM. c. Add the solution to the swollen resin and agitate at room temperature for the specified time. d. After the reaction, drain the solvent and wash the resin extensively with DCM, DMF, and methanol to remove excess reagents.

2. Iterative Glycosylation Cycles (for Galactose and Fucose): a. Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the loaded monosaccharide, exposing a hydroxyl group for the next glycosylation. Wash the resin thoroughly. b. Glycosylation: i. Swell the resin in the reaction solvent (e.g., DCM/THF). ii. Add the next protected monosaccharide donor (e.g., protected galactose) and the glycosylation activator (e.g., TMSOTf). iii. Agitate the reaction mixture at the specified temperature (e.g., -15°C) for the required duration. iv. Wash the resin to remove unreacted glycosyl donor and activator. c. Capping: Treat the resin with a capping solution (e.g., acetic anhydride/pyridine in DCM) to acetylate any unreacted hydroxyl groups, preventing the formation of deletion sequences. Wash the resin. d. Repeat steps 2a-2c for the subsequent monosaccharide additions (e.g., fucose). The synthesis of branched structures, such as the fucosylation at the 3-position of GlcNAc, requires the use of building blocks with orthogonal protecting groups that allow for selective deprotection of that specific position.

3. Cleavage from Resin and Global Deprotection: a. After the final glycosylation, wash and dry the resin. b. Treat the resin with a cleavage cocktail (e.g., a mixture of TFA, water, and scavengers) to cleave the oligosaccharide from the solid support and remove acid-labile protecting groups. c. Filter to separate the resin and collect the filtrate containing the cleaved product. d. Concentrate the filtrate and proceed with further deprotection steps if necessary (e.g., hydrogenolysis for benzyl (B1604629) ethers).

4. Purification and Characterization: a. Purify the crude oligosaccharide using HPLC. b. Characterize the purified product by mass spectrometry to confirm the molecular weight and NMR spectroscopy to verify the structure, including stereochemistry and linkage positions.[11]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the solid-phase synthesis of oligosaccharides. Note that yields can vary significantly based on the specific substrates, reagents, and solid support used.

| Step | Reagents and Conditions | Reported Yield | Reference |

| Enzymatic Galactosylation | β-(1-4)-galactosyltransferase, UDP-galactose on GlcNAc-Sepharose | 70-98% | [9][12] |

| Enzymatic Sialylation & Fucosylation | Sialyl- and fucosyltransferases with corresponding nucleotide sugars | 57% (total for three enzymatic steps) | [9][12] |

| Chemical Glycosylation (Disaccharide) | Glycosyl donor (1.0 eq.), TMSOTf (0.5 eq.) in CH2Cl2/THF at -15°C for 1h | 36% loading | [10] |

| Chemical Glycosylation (Octasaccharide) | Repetitive glycosylation cycles | 19% overall yield (10 steps) | [10] |

| Cleavage from Resin | TFA/CH2Cl2/THF/H2O | 81% | [10] |

Visualizing the Synthesis and Workflow

To aid in the understanding of the process, the following diagrams illustrate the experimental workflow and the logical steps involved in the solid-phase synthesis of a this compound.

Caption: Experimental workflow for solid-phase synthesis.

Caption: Logical stages of this compound synthesis.

References

- 1. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 3. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 4. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 9. Solid-Phase Enzymatic Synthesis of a Sialyl this compound on a Sepharose Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments [mdpi.com]

- 11. Oligosaccharide Structure Characterization & Analysis - Creative Biolabs [creative-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Fluorescent Labeling of Lewis X Tetrasaccharide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of Lewis X tetrasaccharide, a crucial carbohydrate antigen involved in various biological processes, including cell adhesion and immune responses. Fluorescently tagging Lewis X enables its use in a wide array of applications, such as in vitro and in vivo imaging, flow cytometry, and high-throughput screening assays for drug discovery.

The primary method detailed here is reductive amination , a robust and widely used technique for covalently attaching a fluorescent dye to the reducing end of an oligosaccharide.[][2][3][4] This process involves the reaction of the aldehyde group of the open-ring form of the tetrasaccharide with a primary amine group on the fluorescent label to form a Schiff base, which is then reduced to a stable secondary amine.[4]

Key Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound by Reductive Amination

This protocol outlines the steps for labeling this compound with a fluorescent dye containing a primary amine, such as 2-aminobenzamide (B116534) (2-AB).

Materials and Reagents:

-

This compound

-

2-Aminobenzamide (2-AB)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Dimethyl Sulfoxide (DMSO)

-

Glacial Acetic Acid

-

Milli-Q or ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic Acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

Lyophilizer

Experimental Workflow:

Caption: Workflow for fluorescently labeling this compound.

Procedure:

-

Preparation of Reagents:

-

Labeling Solution: Prepare a solution of 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of glacial acetic acid and DMSO. Caution: Sodium cyanoborohydride and acetic acid are toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

-

Labeling Reaction:

-

Dissolve 1-10 nmol of lyophilized this compound in 5 µL of the labeling solution in a microcentrifuge tube.

-

Mix thoroughly by vortexing.

-

Incubate the reaction mixture at 65°C for 2 hours.

-

-

Purification by Solid Phase Extraction (SPE):

-

After incubation, cool the reaction mixture to room temperature.

-

Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of Milli-Q water.

-

Load the reaction mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 x 1 mL of Milli-Q water to remove excess fluorescent dye and other hydrophilic impurities.

-

Elute the labeled this compound with 1 mL of 50% acetonitrile in water.

-

-

Lyophilization and Storage:

-

Lyophilize the eluted sample to dryness.

-

Store the dried, labeled Lewis X at -20°C until further use.

-

Protocol 2: Analysis and Characterization of Fluorescently Labeled Lewis X

This protocol describes the analysis of the purified, fluorescently labeled this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Instrumentation and Columns:

-

HPLC system equipped with a fluorescence detector (e.g., Excitation: 330 nm, Emission: 420 nm for 2-AB).

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

HPLC Analysis:

-

Sample Preparation: Reconstitute the lyophilized labeled Lewis X in 100 µL of Milli-Q water.

-

Chromatographic Conditions:

-

Injection and Detection: Inject 10-20 µL of the reconstituted sample and monitor the fluorescence signal. The retention time of the labeled Lewis X should be compared to an unlabeled standard if available.

Mass Spectrometry Characterization:

-

Sample Preparation: The sample collected from the HPLC fraction corresponding to the fluorescent peak can be directly infused or spotted for MS analysis.

-

Analysis: Acquire mass spectra to confirm the molecular weight of the fluorescently labeled Lewis X. The expected mass will be the sum of the mass of the this compound and the mass of the fluorescent label, minus the mass of a water molecule.

Data Presentation

Table 1: Commonly Used Fluorescent Dyes for Carbohydrate Labeling

| Fluorescent Dye | Abbreviation | Excitation (nm) | Emission (nm) | Reactive Group |

| 2-Aminobenzamide | 2-AB | 330 | 420 | Primary Amine |

| 2-Aminobenzoic Acid | 2-AA | 340 | 425 | Primary Amine |

| 2-Aminopyridine | 2-AP | 320 | 380 | Primary Amine |

| Procainamide | 290 | 360 | Primary Amine | |

| Fluorescein isothiocyanate | FITC | 495 | 525 | Isothiocyanate |

Table 2: Expected Mass Changes for Labeled Lewis X (C₂₆H₄₅NO₂₀)

Molecular Weight of this compound: ~707.6 g/mol

| Fluorescent Label | Molecular Weight ( g/mol ) | Expected Mass of Labeled Product ( g/mol ) |

| 2-Aminobenzamide (C₇H₈N₂O) | 136.15 | ~825.7 |

| 2-Aminobenzoic Acid (C₇H₇NO₂) | 137.14 | ~826.7 |

| 2-Aminopyridine (C₅H₆N₂) | 94.12 | ~783.7 |

Logical Relationships in Reductive Amination

Caption: Reductive amination reaction scheme.

These protocols and data provide a comprehensive guide for the successful fluorescent labeling and characterization of this compound, enabling its application in a wide range of biological and biomedical research.

References

- 2. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]

- 6. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Lewis X Tetrasaccharide in Cell Adhesion Assays

Introduction

The Lewis X (Lex) tetrasaccharide and its sialylated form, Sialyl Lewis X (sLex), are critical carbohydrate antigens involved in a multitude of cell-to-cell recognition processes.[1] While Lex itself can promote cell-substratum adhesion through integrin-mediated pathways, its sialylated counterpart, sLex, is a primary ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[2][3] This interaction is fundamental to the initial tethering and rolling of leukocytes on activated endothelium during inflammation and plays a sinister role in the metastasis of cancer cells.[1][4]

These application notes provide a comprehensive overview and detailed protocols for employing Lex/sLex in cell adhesion assays, a vital tool for researchers in immunology, oncology, and drug development. The assays described herein are designed to quantify cell adhesion and to screen for potential inhibitors of the sLex-selectin interaction, offering a pathway to new anti-inflammatory and anti-metastatic therapeutics.[5][6]

Application Notes

Principle of SLex-Mediated Cell Adhesion

Cell adhesion mediated by sLex is a key component of the leukocyte adhesion cascade, a multi-step process allowing leukocytes to exit the bloodstream and enter tissues at sites of inflammation. A similar mechanism is co-opted by tumor cells to facilitate extravasation and metastasis.[1][4] The process is initiated by the binding of sLex, expressed on the surface of circulating cells (like leukocytes or cancer cells), to selectins expressed on the surface of endothelial cells lining blood vessels.[3]

-

E-Selectin: Expressed on endothelial cells activated by inflammatory cytokines. It is crucial for the recruitment of neutrophils, monocytes, and certain lymphocytes.[7]

-

P-Selectin: Stored in granules within endothelial cells and platelets, it is rapidly moved to the cell surface upon activation, mediating the initial, rapid tethering of leukocytes.

-

L-Selectin: Expressed on the surface of most leukocytes, it mediates the initial tethering of leukocytes to endothelial cells and the binding of lymphocytes to high endothelial venules in lymph nodes.

This initial, low-affinity binding allows cells to "roll" along the endothelial surface under the force of blood flow, a prerequisite for subsequent firm adhesion and transmigration.[3][5]

Key Applications

-

Studying Inflammatory Processes: Quantifying the adhesion of leukocytes to activated endothelial cells or purified selectins allows for the detailed study of inflammatory responses and the screening of anti-inflammatory compounds.[8]

-

Cancer Metastasis Research: Adhesion assays are used to investigate the metastatic potential of cancer cells, as high expression of sLex often correlates with poor prognosis.[4][9][10] These assays can help identify factors that promote or inhibit the initial steps of metastasis.

-

Drug Discovery and Development: High-throughput screening of small molecules, antibodies, or glycomimetics that inhibit the sLex-selectin interaction is a primary application. The goal is to identify lead compounds for anti-inflammatory or anti-cancer therapies.[5][11]

Signaling Pathways and Adhesion Cascade

The process of cell extravasation from the bloodstream is a well-orchestrated sequence of adhesion and signaling events. The sLex-selectin interaction governs the initial, critical steps of this cascade.

Caption: The Leukocyte Adhesion Cascade.

Experimental Protocols

Protocol 1: Static Cell Adhesion Assay

This protocol details a static, fluorescence-based assay to quantify the adhesion of sLex-expressing cells to a substrate coated with E-selectin.

Materials and Reagents:

-

sLex-expressing cells (e.g., HL-60 cells or transfected cell lines)

-

Recombinant human E-selectin/Fc chimera

-

96-well black, clear-bottom microplates

-

Calcein AM fluorescent dye[12]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Wash Buffer: Assay Buffer

-

Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 520 nm)

Procedure:

-

Substrate Preparation (Plate Coating): a. Dilute recombinant E-selectin to 5 µg/mL in sterile PBS. b. Add 50 µL of the E-selectin solution to each well of the 96-well plate. c. Incubate overnight at 4°C. d. The next day, wash the wells three times with 200 µL of PBS. e. Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. f. Wash the wells three times with 200 µL of Wash Buffer just before adding cells.

-

Cell Preparation (Labeling): a. Culture sLex-expressing cells to the desired confluency and viability. b. Resuspend cells at 1 x 106 cells/mL in serum-free medium. c. Add Calcein AM to a final concentration of 2-5 µM. d. Incubate for 30 minutes at 37°C, protected from light. e. Pellet the cells by centrifugation (200 x g for 5 minutes) and wash twice with Assay Buffer to remove excess dye. f. Resuspend the labeled cells in Assay Buffer to a final concentration of 1 x 106 cells/mL.

-

Adhesion Assay: a. Add 100 µL of the labeled cell suspension (containing 1 x 105 cells) to each E-selectin-coated well. b. As a negative control, use wells coated only with BSA. c. Incubate the plate for 30-60 minutes at room temperature (or 37°C) under static conditions. d. After incubation, gently wash the wells 2-3 times with 200 µL of pre-warmed Wash Buffer to remove non-adherent cells. The washing step is critical and should be performed consistently across all wells.

-

Quantification: a. After the final wash, add 100 µL of Assay Buffer to each well. b. Read the fluorescence in a plate reader (Ex/Em: ~485/520 nm). c. To determine the percentage of adherent cells, a standard curve can be prepared by lysing known numbers of labeled cells and reading their fluorescence.

Protocol 2: Inhibition of Cell Adhesion Assay

This protocol is a modification of the static assay to screen for inhibitors of the sLex-E-selectin interaction.

Procedure:

-

Perform Substrate Preparation and Cell Preparation as described in Protocol 1.

-

Inhibitor Incubation: a. Prepare serial dilutions of the test inhibitor (e.g., sLex mimetics, antibodies, or small molecules) in Assay Buffer. b. In the E-selectin-coated plate, add 50 µL of the inhibitor dilutions to the appropriate wells. Add 50 µL of Assay Buffer to control wells (no inhibitor). c. Add 50 µL of the labeled cell suspension (containing 5 x 104 cells) to each well. The final volume will be 100 µL. d. Alternatively, pre-incubate the labeled cells with the inhibitor for 15-30 minutes before adding them to the E-selectin-coated wells.

-

Perform Adhesion and Quantification steps as described in Protocol 1 (steps 3c, 3d, 4a, and 4b).

-

Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that blocks 50% of cell adhesion).

Caption: Workflow for an sLe(x)-mediated cell adhesion inhibition assay.

Data Presentation

Quantitative analysis is essential for evaluating the efficacy of inhibitors or the strength of binding interactions. Data should be organized for clear interpretation and comparison.

Table 1: Inhibition of E-selectin Mediated Cell Adhesion

This table presents example IC50 values for various sLex-based inhibitors, demonstrating how multivalency dramatically increases inhibitory potency.[5][11]

| Inhibitor | Assay Type | Target Cells/Substrate | IC50 (Concentration of sLex) | Reference |

| Monovalent sLex | Tumor Cell Adhesion to Immobilized E-selectin | HepG2 Cells | ~5 mM | [5] |

| Divalent sLex-Peptide | Tumor Cell Adhesion to Immobilized E-selectin | HepG2 Cells | ~1.7 mM | [5] |

| Trivalent sLex-Peptide | Tumor Cell Adhesion to Immobilized E-selectin | HepG2 Cells | ~0.5 mM | [5] |

| sLex-Liposomes (Multivalent) | Tumor Cell Adhesion to Immobilized E-selectin | HepG2 Cells | ~50 nM | [5] |

| sLex-Liposomes (Multivalent) | ELISA-based Adhesion Assay | HL-60 Cells | ~1-10 µM | [11] |

Table 2: Binding Affinity of sLex to E-selectin

This table shows the thermodynamic dissociation constant (Kd) for the interaction between sLex and E-selectin, indicating a weak intrinsic affinity that is amplified by multivalency on the cell surface.[13]

| Ligand | Method | Kd (µM) | Reference |

| Fluorescent sLex | Fluorescence Polarization | 107 ± 26 | [13] |

| Free sLex | Fluorescence Polarization | 120 ± 31 | [13] |

References

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. Lewis X structure increases cell substratum adhesion in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]

- 5. academic.oup.com [academic.oup.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sialyl Lewis X mimetics attenuate E-selectin-mediated adhesion of leukocytes to irradiated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbohydrate‐mediated cell adhesion in cancer metastasis and angiogenesis - ProQuest [proquest.com]

- 10. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]